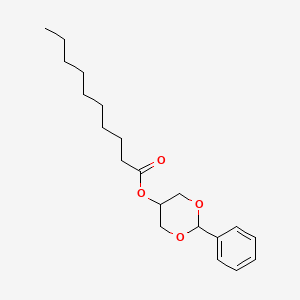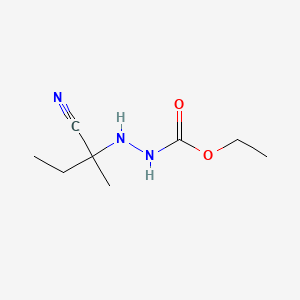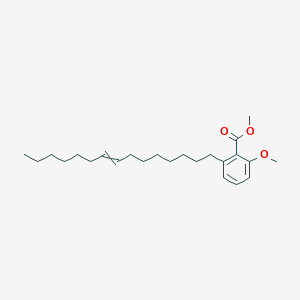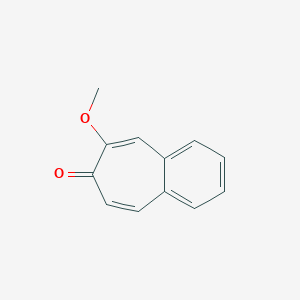![molecular formula C19H29N3O2 B13815144 1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol CAS No. 6286-93-7](/img/structure/B13815144.png)
1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol is a complex organic compound that features a quinoline moiety substituted with a methoxy group and an amino group linked to a propanol chain
Métodos De Preparación
The synthesis of 1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the methoxy group. The final steps involve the formation of the propanol chain and the attachment of the dipropylamino group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and using specific catalysts .
Análisis De Reacciones Químicas
1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy positions, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Aplicaciones Científicas De Investigación
1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The dipropylamino group may interact with various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-(Ethylamino)-2-propanol: This compound has a similar propanol chain but differs in the amino group and lacks the quinoline moiety.
1-(7-Methoxyquinolin-8-yl)propan-1-ol: This compound shares the quinoline structure but has different substituents on the propanol chain.
8-(4-Amino-1-methylbutylamino)-6-methoxyquinoline: This compound has a similar quinoline structure but differs in the amino group and the length of the alkyl chain
Propiedades
Número CAS |
6286-93-7 |
|---|---|
Fórmula molecular |
C19H29N3O2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
1-(dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol |
InChI |
InChI=1S/C19H29N3O2/c1-4-9-22(10-5-2)14-16(23)13-21-18-12-17(24-3)11-15-7-6-8-20-19(15)18/h6-8,11-12,16,21,23H,4-5,9-10,13-14H2,1-3H3 |
Clave InChI |
AXZNOSPAISASMF-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


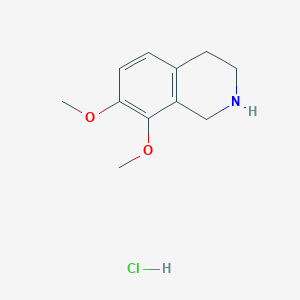
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
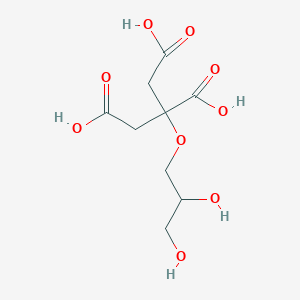
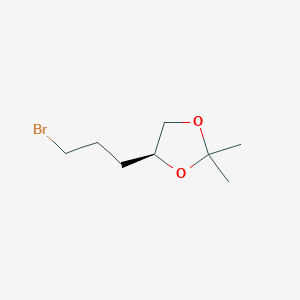
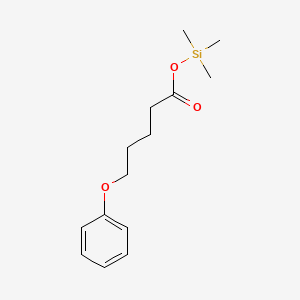
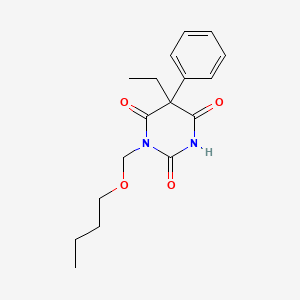
![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)

